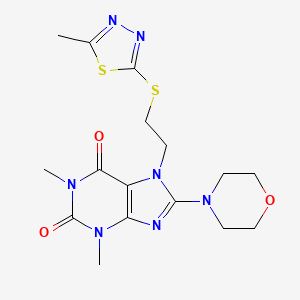

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

描述

This compound is a purine-2,6-dione derivative with a 1,3-dimethyl substitution at the purine core, a morpholino group at the 8-position, and a 7-substituted ethyl chain bearing a 5-methyl-1,3,4-thiadiazole-2-thio moiety. Such structural features are critical for modulating biological activity, solubility, and target binding .

属性

IUPAC Name |

1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O3S2/c1-10-18-19-15(28-10)27-9-6-23-11-12(20(2)16(25)21(3)13(11)24)17-14(23)22-4-7-26-8-5-22/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCXNJCHSPFIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.

Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions.

Attachment of the Thiadiazole Moiety: The thiadiazole group is attached through a thiol-ene reaction, where the thiadiazole thiol reacts with an alkene precursor.

Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

化学反应分析

Types of Reactions

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole moiety or the purine core.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the morpholino group or the thiadiazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Pharmacological Properties

The compound exhibits a range of biological activities that can be categorized into several therapeutic areas:

Antiviral Activity

Research indicates that compounds with thiadiazole moieties possess significant antiviral properties. For instance, derivatives similar to 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione have shown efficacy against various viruses. In particular:

- Anti-HIV Activity : Certain derivatives have demonstrated promising inhibitory effects on HIV reverse transcriptase with IC50 values as low as 2.95 μM .

- Dengue Virus Inhibition : Related compounds have shown significant activity against Dengue virus with IC50 values around 2.1 ± 0.4 μM .

Anticancer Properties

The presence of the thiadiazole fragment in the structure is associated with anticancer activity. Studies have reported that:

- Compounds containing this moiety exhibit potent cytotoxic effects against several cancer cell lines .

- Specific derivatives have been evaluated for their antiproliferative activity and demonstrated effectiveness in inhibiting tumor growth in vitro.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains and has shown:

- Broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Case Studies

Several studies have documented the applications and effects of this compound:

作用机制

The mechanism of action of 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at the 7- and 8-positions, influencing their physicochemical and pharmacological profiles. Below is a systematic comparison:

Substituent Analysis

Physicochemical Properties

- Molecular Weight & Polarity: The target compound (estimated molecular weight ~430–450 g/mol) is comparable to analogs like (414.5 g/mol) but differs in polarity due to morpholino’s oxygen vs. pyrrolidine’s nitrogen . Thiadiazole (target) is more electron-deficient than thiazole (), affecting π-π stacking and charge-transfer interactions .

- Solubility: Morpholino (target) improves aqueous solubility compared to pyrrolidinyl () or piperidinyl () groups, critical for bioavailability .

生物活性

1,3-Dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activities due to its unique structural features. The compound incorporates a purine backbone and a thiadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.4075 g/mol. The structure features a dimethylated purine core along with a morpholino group and a thiadiazole side chain, which may enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds containing thiadiazole structures often exhibit a broad spectrum of biological activities including:

- Anticancer Activity : Several studies have reported that 1,3,4-thiadiazole derivatives possess significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines such as MCF-7 and HepG2. These compounds often induce apoptosis in cancer cells and inhibit DNA synthesis in a dose-dependent manner .

- Antimicrobial Activity : The antimicrobial potential of thiadiazole derivatives has been well-documented. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria such as E. coli and fungi like C. albicans, often presenting substantial inhibition zones in agar diffusion assays .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. Among these derivatives, one compound exhibited an IC50 value indicating potent cytotoxicity. Flow cytometric analysis confirmed that this compound induced apoptosis in treated cells .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, several thiadiazole derivatives were tested against common pathogens. The results indicated that certain compounds achieved inhibition zones greater than 20 mm against E. coli, showcasing their potential as antimicrobial agents .

The mechanisms by which these compounds exert their biological effects are varied:

- DNA Interaction : Many thiadiazole derivatives interact with DNA, leading to disruptions in replication and transcription processes.

- Enzyme Inhibition : Some compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Cell Membrane Permeability : The lipophilicity imparted by the thiadiazole ring allows these compounds to penetrate cell membranes effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。